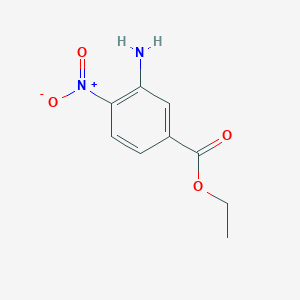

Ethyl 3-amino-4-nitrobenzoate

Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a class of organic compounds derived from the reaction of an aromatic carboxylic acid and an alcohol. Ethyl 3-amino-4-nitrobenzoate belongs to this family and is specifically a derivative of benzoic acid. The chemistry of aromatic esters is rich and varied, with applications ranging from fragrances and flavorings to the synthesis of polymers and pharmaceuticals.

The reactivity and properties of an aromatic ester are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the benzene (B151609) ring creates a complex electronic environment. This dual functionality dictates its chemical behavior, making it distinct from simpler aromatic esters like ethyl benzoate (B1203000) or even monosubstituted derivatives like ethyl 4-aminobenzoate (B8803810) (Benzocaine) and ethyl 3-nitrobenzoate. The interplay between these groups governs the regioselectivity of further chemical transformations, rendering the molecule a subject of interest for targeted synthesis.

Significance as a Multifunctional Organic Building Block

The true significance of this compound in advanced chemical research lies in its role as a multifunctional organic building block. Organic building blocks are molecules that serve as starting materials for the construction of more complex molecular structures. The presence of three distinct functional groups—the amino, nitro, and ester moieties—in a specific arrangement on the benzene ring allows for a wide array of selective chemical modifications.

The amino group can act as a nucleophile and can be readily acylated, alkylated, or diazotized. The nitro group can undergo reduction to form another amino group, opening pathways to the synthesis of di-amino compounds. This reduction is a critical step in creating bioactive derivatives. Furthermore, the aromatic ring itself can participate in electrophilic substitution reactions, with the existing substituents directing the position of new functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another site for chemical ligation. This versatility makes this compound a valuable intermediate in the synthesis of pharmaceuticals, dyes, and pigments. For instance, derivatives synthesized from this compound have been investigated for their potential biological activities, including antimicrobial and antioxidant properties.

Historical Development of Research on Related Amino-Nitro Aromatic Esters

The study of amino-nitro aromatic compounds has a long history, intertwined with the development of the synthetic dye industry in the 19th century. researchgate.netresearchgate.net Early research focused on the synthesis and reactions of simple aromatic amines and nitro compounds like aniline (B41778) and nitrobenzene. The discovery that these molecules could be chemically modified to produce a vast spectrum of colors laid the foundation for modern organic chemistry.

Over time, research expanded to more complex derivatives, including amino-nitro aromatic esters. These compounds were initially explored for their chromophoric properties. However, their utility soon extended to other areas. For example, the reduction of a nitro group to an amine is a fundamental transformation that has been extensively studied and optimized using various reagents and conditions, from metal-acid reductions to catalytic hydrogenation. orgsyn.org The esterification of substituted benzoic acids also became a standard synthetic procedure. scirp.org

In the 20th century, the focus of research on aromatic amines and nitro compounds broadened to include their biological activities and potential applications in medicine and materials science. researchgate.netnih.gov The recognition of some aromatic amines as potential carcinogens spurred detailed toxicological studies and the development of safer handling practices. researchgate.netresearchgate.net Simultaneously, the unique electronic and structural features of amino-nitro aromatic compounds have made them key components in the design of molecules with specific optical, electronic, or medicinal properties. The ongoing investigation into compounds like this compound is a continuation of this long tradition of scientific inquiry into the rich chemistry of substituted aromatic systems.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | Ethyl 4-amino-3-nitrobenzoate | Ethyl 3-amino-5-nitrobenzoate |

| CAS Number | 84228-43-3 | 76918-64-4 nih.gov | 10394-67-9 nih.gov |

| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ nih.gov | C₉H₁₀N₂O₄ nih.gov |

| Molecular Weight | 210.19 g/mol | 210.19 g/mol nih.gov | 210.19 g/mol nih.gov |

| IUPAC Name | This compound | Ethyl 4-amino-3-nitrobenzoate nih.gov | Ethyl 3-amino-5-nitrobenzoate nih.gov |

Table 2: Comparison with Structurally Related Aromatic Esters

| Compound | Key Structural Difference | Primary Application Area |

| Ethyl 4-aminobenzoate | Lacks the nitro group. | Local anesthetic (Benzocaine). |

| Ethyl 3-nitrobenzoate | Lacks the amino group. | Intermediate in organic synthesis. chemicalbook.com |

| Ethyl 3,4-diaminobenzoate (B8644857) | Contains a second amino group instead of a nitro group. | Used in dye synthesis. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNPFRZKDGTZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Amino 4 Nitrobenzoate and Its Precursors

Established Synthetic Pathways

The traditional synthesis of Ethyl 3-amino-4-nitrobenzoate and its precursors relies on fundamental organic reactions, including electrophilic aromatic substitution, esterification, reduction, and nucleophilic aromatic substitution.

Strategies for Nitro Group Introduction and Positional Selectivity

The introduction of a nitro (-NO₂) group onto a benzoic acid derivative is a critical step, typically achieved through electrophilic aromatic substitution. The reaction involves treating the aromatic substrate with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comtruman.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com

The position of nitration is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.

Carboxylic Acid Group (-COOH): This group is an electron-withdrawing, deactivating meta-director. Therefore, the nitration of benzoic acid primarily yields 3-nitrobenzoic acid. truman.eduvedantu.com To achieve nitration at other positions, multi-step strategies or different starting materials are required. For instance, the synthesis of 3,5-dinitrobenzoic acid is accomplished by nitrating benzoic acid, or more efficiently, 3-nitrobenzoic acid, with fuming nitric acid and sulfuric acid under heating. orgsyn.orgwikipedia.org

Amino Group (-NH₂): This group is a strongly activating ortho-, para-director. However, direct nitration of aminobenzoic acids is often complicated by the oxidation of the amino group under the harsh acidic conditions.

To synthesize a precursor like 3-amino-4-nitrobenzoic acid, a common strategy involves starting with a molecule that directs the incoming nitro group to the desired position, followed by functional group manipulation.

Esterification Techniques for Benzoic Acid Derivatives

The conversion of the carboxylic acid group of a benzoic acid derivative to an ethyl ester is a fundamental transformation.

Fischer-Speier Esterification: This is the most common method, involving the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.nettruman.edu The reaction is an equilibrium process, and to drive it towards the ester product, excess alcohol is used, and the water formed is often removed. truman.edu A study on the synthesis of methyl 4-amino-3-nitrobenzoate, a related compound, demonstrated that Fischer esterification of 4-amino-3-nitrobenzoic acid with methanol (B129727) and catalytic sulfuric acid is an effective one-pot reaction. bond.edu.auacs.org The reaction time can be optimized, with workable yields achieved in as little as one hour. bond.edu.aubond.edu.au

Microwave-Assisted Esterification: Modern approaches utilize microwave-assisted organic synthesis (MAOS) to accelerate the reaction. In the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000), a sealed-vessel microwave was used, significantly reducing reaction times. researchgate.netusm.my The optimal conditions involved heating at 130°C with periodic addition of the acid catalyst to overcome equilibrium limitations. researchgate.net

Alternative Catalysts: While strong mineral acids are common, other catalysts have been developed. Modified Montmorillonite K10 clay, activated with orthophosphoric acid, has been shown to be an efficient solid acid catalyst for the solvent-free esterification of substituted benzoic acids, including those with electron-withdrawing groups. ijstr.orgepa.gov

The table below summarizes various conditions for the esterification of benzoic acid derivatives.

| Starting Material | Alcohol | Catalyst | Conditions | Yield | Reference |

| 4-Amino-3-nitrobenzoic acid | Methanol | H₂SO₄ | Reflux, 1 hour | Workable | bond.edu.auacs.org |

| 3-Nitrobenzoic acid | Methanol | H₂SO₄ | Reflux, 1 hour | - | truman.edu |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, 130°C, 15 min | Good | researchgate.netusm.my |

| Benzoic acid | Methanol | Phosphoric acid modified Montmorillonite K10 | Reflux, 5 hours, solvent-free | High | ijstr.org |

Reductive Strategies for Conversion of Nitro Aromatic Compounds to Amino Analogues

The reduction of a nitro group to a primary amine is a key transformation in the synthesis of the target compound. A variety of reducing agents and methods are available, with selectivity being a crucial factor, especially in polynitro compounds or molecules with other reducible groups like esters.

Metal-Based Reductions:

Iron and Acid: A common industrial method for reducing nitroarenes is the use of iron powder in the presence of a small amount of acid and water. wikipedia.org

Indium Metal: The reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) has been successfully achieved using indium powder and ammonium (B1175870) chloride in an aqueous ethanol solution, yielding the corresponding amine in 90% yield after refluxing for 2.5 hours. orgsyn.org

Zinc Powder: Zinc powder can also be employed as a reducing agent. One method describes the reduction of aromatic nitro compounds using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc powder at room temperature. niscpr.res.in Another procedure uses zinc powder and acetic acid to reduce ethyl p-nitrobenzoate. researchgate.net

Selective Reduction: In dinitro or trinitro-benzenes, selective reduction is often possible. Generally, the least sterically hindered nitro group is preferentially reduced. stackexchange.com For example, in dinitro- and trinitrophenols, a nitro group ortho to the hydroxyl group is preferentially reduced. stackexchange.com While sodium borohydride (B1222165) (NaBH₄) alone is typically not strong enough to reduce a nitro group, its reactivity can be enhanced by using it in combination with transition metal complexes like Ni(PPh₃)₄ in an ethanol solvent. jsynthchem.com

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SₙAr) provides an alternative route to introduce an amino group onto an aromatic ring. wikipedia.org This reaction involves the displacement of a good leaving group, such as a halide, by a nucleophile. fishersci.co.uk The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. wikipedia.orgbyjus.com

The SₙAr mechanism proceeds via an addition-elimination pathway. The nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing group. fishersci.co.ukmasterorganicchemistry.com In a subsequent fast step, the leaving group is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com A typical procedure involves reacting an aryl halide with an amine in a polar solvent, often with a base like potassium carbonate, and heating to reflux. fishersci.co.uk For the synthesis of this compound, a potential precursor would be Ethyl 3-halo-4-nitrobenzoate, where the halogen at position 3 is displaced by an amino group.

Advanced and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of more efficient, selective, and environmentally benign methods. Catalytic hydrogenation stands out as a key green chemistry approach for the reduction of nitro compounds.

Catalytic Hydrogenation Protocols (e.g., Palladium-Catalyzed)

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes to anilines. rsc.org The reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com

Palladium Catalysts: Palladium, particularly when supported on activated carbon (Pd/C), is a highly effective and commonly used catalyst for this transformation. youtube.com The reaction is often carried out in a solvent like ethanol or ethyl acetate (B1210297) at room temperature and atmospheric pressure of hydrogen. rsc.orgyoutube.com Recent research has focused on developing novel palladium catalysts with enhanced activity. For example, highly dispersed palladium nanoparticles anchored on nitrogen-doped carbon supports have shown excellent performance, catalyzing the hydrogenation of various nitroaromatic compounds to primary amines in high yields under mild conditions (room temperature and atmospheric H₂ pressure). rsc.orgrsc.org

Other Noble Metal Catalysts: Besides palladium, other noble metals like platinum (e.g., platinum oxide) and rhodium are also effective for the catalytic reduction of nitro groups. orgsyn.org The catalytic reduction of ethyl p-nitrobenzoate using a platinum oxide catalyst and hydrogen gas is a convenient laboratory procedure. orgsyn.org

The table below provides examples of catalytic hydrogenation conditions.

| Substrate | Catalyst | Hydrogen Source | Solvent | Conditions | Reference |

| Nitrobenzene | Pd/CN (Palladium on Nitrogen-doped Carbon) | H₂ (balloon) | - | Room Temp, 1 atm | rsc.org |

| Ethyl p-nitrobenzoate | Platinum oxide | H₂ | 95% Ethanol | - | orgsyn.org |

| Nitroaromatics | Pd@2 (Palladium on resorcin ijstr.orgarene dimer) | H₂ | - | Mild | rsc.org |

| Nitrobenzene | Palladium on carbon | H₂ (balloon) | Ethyl acetate | Room Temp | youtube.com |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. youtube.com The primary mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com This "in-core" heating minimizes thermal gradients and side reactions, often resulting in higher yields, increased product purity, and dramatically reduced reaction times—from hours to mere minutes. youtube.comyoutube.com

While specific protocols for the direct microwave-assisted synthesis of this compound are not extensively detailed in publicly available literature, the application of this technology to its precursors is well-documented. For instance, the esterification of 4-nitrobenzoic acid with ethanol to form ethyl 4-nitrobenzoate, a key intermediate, has been successfully achieved under microwave irradiation (2450 MHz, 300 W). scirp.org This approach, particularly when combined with ultradispersed zeolite catalysts, demonstrates a synergistic effect that enhances reaction rates and yields. scirp.org

Furthermore, microwave assistance is broadly applied in the synthesis of various nitrogen-containing heterocyclic and aromatic compounds. youtube.comnih.govnih.gov For example, nucleophilic aromatic substitution reactions that conventionally require 12 to 24 hours can be completed in under 10 minutes with nearly quantitative yields using microwave irradiation. youtube.com These examples underscore the potential of microwave technology to be adapted for the nitration or amination steps required for the synthesis of this compound, offering a greener and more efficient alternative to traditional synthetic routes. youtube.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 12-24 hours, 35-60% yield | <10 minutes, ~100% yield | youtube.com |

| Esterification (Ethyl 4-nitrobenzoate) | Several hours reflux | 2 hours at 80°C | scirp.org |

| Kabachnik–Fields Reaction | N/A | 10 minutes at 80°C | nih.gov |

| Arylation/Coupling Reactions | Days, ~20% yield | Minutes, ~quantitative yield | youtube.com |

Ultrasound-Mediated Synthesis and Catalyst Activation

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov The advantages of sonochemistry include improved yields, faster reactions, and the ability to achieve reaction selectivity not possible with conventional methods. nih.govlew.ro

The synthesis of ethyl 4-nitrobenzoate, a precursor to the target compound, has been effectively demonstrated using ultrasound irradiation (37 kHz, 330 W). scirp.org When applied to the esterification of 4-nitrobenzoic acid with ethanol, ultrasound not only accelerates the reaction but also shows a synergistic effect when used with ultradispersed zeolite catalysts. scirp.org

A key application of sonochemistry in this context is catalyst activation. The mechanical effects of cavitation can reduce the particle size of heterogeneous catalysts, such as natural zeolites, from micrometers to nanometers (290-480 nm). scirp.org This increase in surface area significantly boosts the catalyst's activity. Studies have shown that the conversion of 4-nitrobenzoic acid and the yield of its ethyl ester are substantially higher when using these "ultradispersed" zeolite catalysts compared to their micrometric counterparts. scirp.org This highlights ultrasound as a potent tool for preparing highly active catalysts for the synthesis of key intermediates. scirp.orgnih.gov

Solvent-Free and Environmentally Conscious Methodologies

Modern synthetic chemistry emphasizes the development of environmentally benign processes, often focusing on the reduction or elimination of volatile organic solvents. Several methodologies for synthesizing precursors of this compound align with these green chemistry principles.

One prominent example is the solvent-free synthesis of ethyl 4-nitrobenzoate. scirp.org By reacting 4-nitrobenzoic acid directly with ethanol (which acts as both reactant and solvent) under microwave or ultrasound irradiation, the need for an additional organic solvent is eliminated. This method is simple, reduces waste, and, when combined with recyclable heterogeneous catalysts like zeolites, presents a significantly greener pathway to this key intermediate. scirp.org Reactions can also be performed by mixing reactants on a solid support, such as alumina (B75360) or silica (B1680970), and irradiating them with microwaves, completely avoiding a liquid solvent phase. youtube.com

Another environmentally conscious approach involves the reduction of the nitro group. The reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate is a critical step in related syntheses. While traditional methods often use reagents like tin or catalytic hydrogenation with flammable catalysts, an alternative method uses indium powder in a mixture of ethanol and water. orgsyn.orgorgsyn.org This system provides a safer and more environmentally friendly process, as it avoids highly hazardous materials and operates in an aqueous medium. orgsyn.org

Table 2: Green Synthesis Approaches for Precursors

| Method | Precursor Synthesized | Key Features | Reference |

|---|---|---|---|

| Ultrasound/Microwave Irradiation | Ethyl 4-nitrobenzoate | Solvent-free; uses heterogeneous, recyclable catalysts. | scirp.org |

| Indium/Ammonium Chloride Reduction | Ethyl 4-aminobenzoate | Conducted in aqueous ethanol, avoiding hazardous reagents. | orgsyn.org |

| Solid-Support Microwave Synthesis | General | Solvent-free; reactants are impregnated on a solid support. | youtube.com |

Regioselective Synthesis Considerations

The synthesis of this compound presents a significant challenge in regiochemistry due to the directing effects of the substituents on the benzene ring. The key step is the electrophilic nitration of a precursor like ethyl 3-aminobenzoate. sigmaaldrich.com

In this precursor, the aromatic ring is influenced by two groups with competing directing effects:

Amino group (-NH₂): A strongly activating, ortho, para-directing group.

Ethyl ester group (-COOC₂H₅): A deactivating, meta-directing group.

When nitrating ethyl 3-aminobenzoate, the powerful activating effect of the amino group dominates. It directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho (positions 2 and 4) and para (position 6) to itself. The ester group, being a meta-director, also directs towards positions 4 and 6. Therefore, the positions activated for nitration are 2, 4, and 6.

Achieving regioselectivity for the desired 4-nitro isomer requires careful control of reaction conditions. The formation of the three possible isomers (2-nitro, 4-nitro, and 6-nitro) is expected. However, steric hindrance from the adjacent ethyl ester group at position 1 may disfavor substitution at the C-2 position. The primary challenge is to maximize the yield of the 4-nitro product over the 6-nitro isomer. Factors such as the choice of nitrating agent (e.g., N₂O₅, or the standard HNO₃/H₂SO₄ mixture) and reaction temperature can influence the isomer ratio. researchgate.netresearchgate.net Lower temperatures often favor kinetic control, which can enhance selectivity in some nitration reactions. researchgate.net

Purification and Isolation Techniques in Synthetic Procedures

The successful synthesis of this compound relies on effective purification and isolation techniques to separate the desired product from unreacted starting materials, reagents, and isomeric byproducts. The progress of the reaction and the purity of the fractions are typically monitored by Thin-Layer Chromatography (TLC). rsc.org

Commonly employed methods include:

Flash Chromatography: This is a primary technique for separating closely related isomers. The crude product is passed through a column of a solid adsorbent, most commonly silica gel or neutral aluminium oxide. rsc.org A carefully chosen solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate, is used to selectively move the components through the column at different rates, allowing for their separation. rsc.org

Recrystallization: This technique is used to purify the final solid product. The crude material is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solvent. For related aminobenzoates, solvent systems like ether or a dichloromethane/hexane mixture have proven effective. orgsyn.orgorgsyn.org

Extraction: Liquid-liquid extraction is crucial for the initial work-up. An acid-base extraction is particularly useful. For instance, after esterification, any unreacted carboxylic acid starting material can be removed by washing the organic layer with a basic aqueous solution, such as 15% sodium carbonate, which converts the acid into its water-soluble salt. scirp.org The organic phase, containing the desired ester, can then be washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. orgsyn.org

Filtration: When the product precipitates from the reaction mixture, it can be isolated by simple vacuum filtration through a Buchner funnel. scirp.orgorgsyn.org The collected solid is then typically washed with a cold solvent to remove residual impurities before further purification or drying. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Ethyl 4-nitrobenzoate |

| 4-Nitrobenzoic acid |

| Ethyl 3-aminobenzoate |

| Ethyl 4-aminobenzoate |

| 2-amino-5-chloro-N,3-dimethylbenzamide |

| 3-methyl-2-nitrobenzoic acid |

| 4-amino-3-nitrobenzoic acid methyl ester |

| Benzoic acid |

| Biphenyl |

| Ethyl 3-aminocrotonate |

| Diphenyl phosphite |

| Chloroacetyl chloride |

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Nitro Group Reduction

The reduction of the nitro group in ethyl 3-amino-4-nitrobenzoate to a primary amine is a pivotal transformation, yielding ethyl 3,4-diaminobenzoate (B8644857), a precursor for various bioactive molecules.

The catalytic hydrogenation of a nitro group to an amine is a complex process that proceeds through several intermediate species. The generally accepted mechanism, known as Haber's mechanism, proposes two primary pathways: a direct route and a condensation route. unimi.it

In the direct route , the nitro group is sequentially reduced to nitroso, then to a hydroxylamine (B1172632), and finally to the amine. unimi.it The condensation route involves the reaction between the nitroso and hydroxylamine intermediates to form an azoxy species, which is then further reduced to an azo compound, a hydrazo compound, and ultimately cleaved to form the amine. unimi.it

The specific pathway and the stability of intermediates can be influenced by the catalyst, solvent, and reaction conditions. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation.

Table 1: Intermediates in Nitro Group Reduction

| Intermediate | Chemical Formula |

|---|---|

| Nitroso | R-NO |

| Hydroxylamine | R-NHOH |

| Azoxy | R-N=N(O)-R |

| Azo | R-N=N-R |

Note: R represents the ethyl 3-ethoxycarbonyl-2-aminophenyl group.

A key challenge in the reduction of this compound is achieving selectivity, leaving the amino and ester groups intact. Catalytic hydrogenation with agents like palladium on carbon (Pd/C) or Raney nickel is effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, these catalysts can also affect other functional groups. commonorganicchemistry.com

Alternative methods have been developed to enhance selectivity. For example, the use of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695) has been shown to selectively reduce aromatic nitro compounds without affecting ester, bromo, nitrile, amide, and other functional groups. orgsyn.org Similarly, reagents like iron (Fe) or tin(II) chloride (SnCl2) under acidic conditions provide mild and selective reduction of nitro groups. commonorganicchemistry.com Sodium borohydride (B1222165), typically a mild reducing agent for carbonyls, can be activated with transition metal complexes like Ni(PPh3)4 to effectively reduce nitroaromatics. jsynthchem.com

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd/C | Standard hydrogenation | Can affect other reducible groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Standard hydrogenation | Used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl | Acidic, reflux | Mild and selective. |

| In/NH₄Cl | Aqueous ethanol, reflux | High selectivity for the nitro group. orgsyn.org |

| SnCl₂ | Acidic or neutral | Mild and selective. masterorganicchemistry.com |

Nucleophilic Substitution Reactions Involving the Aromatic Ring

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) reactions due to the presence of the electron-withdrawing nitro group. This group, particularly in the ortho and para positions relative to a leaving group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. While the primary focus of this molecule's reactivity is often the functional groups, the potential for substitution on the ring itself exists, especially if a suitable leaving group were present. For example, in related nitropyridine systems, the nitro group itself can migrate under certain nucleophilic conditions. clockss.org

Reactivity of the Amino Group

The amino group in this compound is a versatile nucleophile, readily participating in a variety of chemical transformations.

The amino group can be readily acylated using acylating agents such as acetyl chloride in the presence of a base like triethylamine. This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide.

Alkylation of the amino group is also possible. For instance, aza-Friedel-Crafts alkylation can be employed to introduce alkyl groups, leading to the synthesis of more complex amino esters. nih.gov

The amino group serves as a handle for the construction of more elaborate molecular architectures.

Hydrazide Formation: While not directly from the amino group of this compound, the related compound ethyl 4-aminobenzoate (B8803810) can be converted to the corresponding 4-aminobenzohydrazide (B1664622) by reaction with hydrazine (B178648) hydrate. orientjchem.org This transformation highlights a common derivatization pathway for amino benzoates.

Imide Formation: Cyclic imides can be synthesized from diamino compounds, which can be obtained from the reduction of this compound. These diamines can then undergo thermal fusion with acid anhydrides to form imide derivatives. orientjchem.org

Schiff Base Formation: The amino group can condense with aldehydes or ketones to form Schiff bases (imines). dergipark.org.tr This reaction is typically carried out by refluxing the amine with the carbonyl compound in an acidic medium. orientjchem.orgnih.gov Schiff bases are valuable intermediates and have been widely studied for their biological activities. dergipark.org.trresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 3,4-diaminobenzoate |

| Ethyl 4-aminobenzoate |

| 4-aminobenzohydrazide |

| Acetyl chloride |

| Triethylamine |

| Hydrazine hydrate |

| Nitroso compounds |

| Hydroxylamine compounds |

| Azoxy compounds |

| Azo compounds |

| Hydrazo compounds |

| Palladium on carbon (Pd/C) |

| Raney nickel |

| Indium |

| Ammonium chloride |

| Iron |

| Tin(II) chloride |

| Sodium borohydride |

| Tetrakis(triphenylphosphine)nickel(0) (Ni(PPh3)4) |

| Imides |

Transformations Involving the Ester Group

The ethyl ester group of this compound is a key site for chemical modification, primarily through nucleophilic acyl substitution reactions such as hydrolysis and aminolysis.

The hydrolysis of the ester group in this compound, particularly under alkaline conditions, is a fundamental transformation. The kinetics of this reaction are significantly influenced by the electronic nature of the substituents on the aromatic ring. While specific kinetic data for this compound is not extensively documented in the provided context, the principles can be understood by examining related compounds like ethyl p-nitrobenzoate.

The alkaline hydrolysis of esters like ethyl benzoate (B1203000) and its substituted derivatives proceeds through a pseudo-first-order reaction mechanism. chempedia.info The presence of an electron-withdrawing group, such as the nitro group (-NO₂) at the para-position, accelerates the rate of hydrolysis compared to the unsubstituted ethyl benzoate. chempedia.infopsu.edu This is because the nitro group stabilizes the negatively charged transition state formed during the nucleophilic attack of the hydroxide (B78521) ion on the ester's carbonyl carbon.

The mechanism for alkaline hydrolysis involves a two-step nucleophilic acyl substitution:

Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated as the leaving group, resulting in the formation of the carboxylate salt (3-amino-4-nitrobenzoate) and ethanol.

Studies on the alkaline hydrolysis of ethyl p-nitrobenzoate in ethanol-water mixtures have shown variations in rate constants with changes in solvent composition and temperature. psu.edu

Table 1: Qualitative Comparison of Alkaline Hydrolysis Rates

| Compound | Substituent(s) | Expected Relative Rate of Hydrolysis |

|---|---|---|

| Ethyl Benzoate | -H | Baseline |

| Ethyl p-Nitrobenzoate | p-NO₂ | Faster than Ethyl Benzoate |

| Ethyl p-Aminobenzoate | p-NH₂ | Slower than Ethyl Benzoate |

| This compound | 3-NH₂, 4-NO₂ | Faster than Ethyl Benzoate, potentially slower than Ethyl p-Nitrobenzoate |

Aminolysis is another key reaction of the ester group, involving the reaction with an amine to form an amide. researchgate.net This reaction is a nucleophilic acyl substitution where the amine serves as the nucleophile. The general reaction for the aminolysis of an ethyl ester is the formation of an amide and ethanol. researchgate.net

The reactivity of this compound in aminolysis reactions follows similar electronic principles as hydrolysis. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine.

For instance, the aminolysis of the structurally related ethyl p-nitrobenzoate with n-butylamine has been studied, demonstrating the feasibility of this transformation. acs.org The reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted 3-amino-4-nitrobenzamide. This transformation is valuable for introducing further diversity into the molecular structure.

The mechanism of aminolysis can be base-catalyzed and involves the nucleophilic attack of the amine on the ester's carbonyl group, followed by the elimination of ethanol. researchgate.net

Chemo- and Regioselectivity in Multi-step Organic Synthesis

The presence of three distinct functional groups (amino, nitro, and ethyl ester) in this compound offers significant opportunities for selective chemical transformations, a concept known as chemoselectivity. nih.gov By choosing appropriate reagents and reaction conditions, one functional group can be modified while leaving the others intact.

A prime example of chemoselectivity is the selective reduction of the nitro group. The nitro group can be selectively reduced to an amine in the presence of an ester group. For example, ethyl 4-nitrobenzoate (B1230335) can be reduced to ethyl 4-aminobenzoate using reagents like indium metal in the presence of ammonium chloride. orgsyn.org This method is known for its selectivity, leaving the ester functional group untouched. orgsyn.org A similar selective reduction of the nitro group in this compound would yield Ethyl 3,4-diaminobenzoate.

Conversely, the ester group can be formed in the presence of the amino and nitro groups. The synthesis of 4-amino-3-nitrobenzoic acid methyl ester from 4-amino-3-nitrobenzoic acid via Fischer esterification demonstrates this selectivity. bond.edu.au In this reaction, the carboxylic acid is converted to a methyl ester using methanol (B129727) and a catalytic amount of sulfuric acid, without affecting the aromatic amino and nitro groups. bond.edu.au

These examples highlight the ability to perform regioselective and chemoselective reactions, which is crucial in multi-step organic synthesis for the construction of complex molecules. nih.gov

Spectroscopic Characterization and Structural Elucidation Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Raman Spectroscopy Studies

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light. While specific Raman data for Ethyl 3-amino-4-nitrobenzoate was not found, analysis of the related isomer, ethyl 3-nitrobenzoate, has been documented guidechem.com. A complete Raman study would help in confirming the presence and substitution pattern of the functional groups on the benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be anticipated for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the protons on the aromatic ring. The amino group protons would likely appear as a broad singlet. The exact chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the 3-amino-4-nitro substitution pattern. While specific ¹H NMR data for this compound is not available, data for isomers like ethyl 3-nitrobenzoate and ethyl 4-aminobenzoate (B8803810) are well-documented rsc.orgrsc.org. For instance, in ethyl 4-aminobenzoate, the ethyl group protons appear as a triplet around 1.35 ppm and a quartet around 4.31 ppm rsc.org.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This includes the two carbons of the ethyl group, the carbonyl carbon of the ester, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are particularly sensitive to the effects of the amino and nitro substituents, and their analysis would definitively confirm the substitution pattern. Although experimental ¹³C NMR data for the target compound is not present in the search results, data for related compounds such as ethyl 3-nitrobenzoate is available guidechem.com.

X-ray Diffraction Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and properties.

The process of single-crystal X-ray diffraction begins with growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are collected by a detector. This raw data is then processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal). The crystal structure is solved using this information and refined to generate a final, precise atomic model.

Despite the power of this technique, a published single-crystal X-ray structure for this compound could not be located in the primary scientific and crystallographic databases. Consequently, specific data regarding its crystal system, space group, and unit cell dimensions are not available.

Once a crystal structure is refined, a detailed geometric analysis can be performed. This includes the precise measurement of bond lengths (the distances between the nuclei of two bonded atoms), bond angles (the angles between three connected atoms), and torsion angles (the dihedral angles that describe the conformation around a chemical bond). These parameters are crucial for confirming the molecular connectivity and understanding the molecule's conformation in the solid state.

As no crystal structure has been reported for this compound, a detailed analysis of its experimental bond lengths, bond angles, and torsion angles cannot be provided.

Intramolecular hydrogen bonds, which occur between a hydrogen atom donor and an acceptor atom within the same molecule, can significantly influence a molecule's conformation and chemical properties. These interactions often lead to the formation of stable ring-like structures known as ring motifs. X-ray crystallography is an excellent tool for identifying and characterizing these hydrogen bonds by precisely locating the positions of the involved atoms and measuring the corresponding distances and angles.

A definitive characterization of intramolecular hydrogen bonding and any resulting ring motifs for this compound is dependent on the availability of its crystal structure. Since this information is not available in the searched literature, a specific description of these structural features cannot be detailed.

Advanced Computational Analysis of this compound Remains Unexplored in Scientific Literature

A comprehensive review of scientific databases and scholarly articles reveals a significant gap in the computational chemical analysis of this compound. Despite the availability of information on its isomers and related compounds, detailed theoretical studies focusing on the specific molecular structure and electronic properties of this compound are not present in the accessible literature.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the fundamental characteristics of a molecule. These theoretical investigations are crucial for understanding molecular geometry, stability, and reactivity. However, for this compound, specific research detailing these aspects appears to be unpublished.

The requested advanced computational and theoretical studies, including geometry optimization, vibrational analysis, Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Mulliken population analysis, require dedicated research projects. Such studies generate specific data points, including bond lengths, angles, vibrational frequencies, HOMO-LUMO energy gaps, charge distributions, and orbital interactions.

While computational studies have been performed on isomers such as Ethyl 4-amino-3-nitrobenzoate and related molecules, this information cannot be accurately extrapolated to this compound. The specific placement of the amino and nitro groups on the benzene ring dramatically influences the electronic structure and, consequently, all computed chemical parameters.

Therefore, the creation of a scientifically accurate and detailed article covering the specified computational topics for this compound is not feasible at this time. The absence of primary research in this specific area prevents the generation of the required data tables and in-depth findings. Further experimental and theoretical research is needed to elucidate the complex electronic and structural properties of this particular compound.

Advanced Computational Chemistry and Theoretical Studies

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrophilic and nucleophilic sites, which are key to understanding molecular reactivity and intermolecular interactions. The MEP surface is color-coded to represent the electrostatic potential, where red typically indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For Ethyl 3-amino-4-nitrobenzoate, the MEP map would highlight distinct regions of varying potential:

Negative Potential (Red/Yellow): The highest electron density is expected around the oxygen atoms of the nitro (NO₂) group and the carbonyl oxygen of the ester group. These regions are the most likely sites for hydrogen bond donation and interactions with electrophiles.

Positive Potential (Blue): The hydrogen atoms of the amino (NH₂) group and the aromatic ring protons are expected to be the most electron-deficient regions. These sites are prone to interaction with nucleophiles and act as hydrogen bond donors.

The MEP analysis thus provides a qualitative prediction of reactivity. The strong negative potential on the nitro group suggests its significant role in intermolecular interactions, while the positive potential on the amino group hydrogens indicates their availability for hydrogen bonding.

Intermolecular Interaction Analysis

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Computational techniques allow for the detailed analysis and quantification of these forces.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and intermolecular interactions. wikipedia.orguni-rostock.dewiley-vch.deias.ac.in AIM analysis identifies critical points in the electron density, which are classified by their rank and signature.

(3, -3) Critical Points: These are attractors and are typically found at the positions of atomic nuclei. ias.ac.in

(3, -1) Bond Critical Points (BCPs): The presence of a BCP and a corresponding bond path between two atoms indicates an interaction. The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the interaction.

For this compound, AIM analysis would be used to:

Characterize Covalent Bonds: High ρ(r) values and large negative values of ∇²ρ(r) at the BCPs between atoms in the benzene (B151609) ring and functional groups would confirm the covalent nature of these bonds.

Identify and Quantify Non-Covalent Interactions: In the crystal structure, AIM would identify BCPs corresponding to intermolecular hydrogen bonds (e.g., N-H···O involving the amino and nitro groups) and other weaker van der Waals interactions. For these non-covalent interactions, the ρ(r) values are typically low, and the Laplacian values are small and positive, which is characteristic of closed-shell interactions. researchgate.net

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. researchgate.netnih.govlew.roresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, partitioning the space into regions where the electron contribution is from the molecule of interest or its neighbors.

The surface can be mapped with various properties, most commonly dnorm, which combines the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Red spots on the dnorm map indicate close intermolecular contacts, highlighting regions of significant interaction, such as hydrogen bonds. nih.govlew.ro

For this compound, the primary intermolecular contacts would involve the amino and nitro groups. A hypothetical breakdown of the contributions to the Hirshfeld surface, based on the functional groups present, is provided in the table below.

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 30 - 40% | Represents strong hydrogen bonds between the nitro group oxygens and amino group hydrogens, as well as weaker C-H···O contacts. |

| H···H | 25 - 35% | Represents contacts between hydrogen atoms on the aromatic ring and ethyl group. |

| C···H / H···C | 15 - 25% | Corresponds to weaker interactions involving the carbon framework and hydrogen atoms. |

| N···H / H···N | 5 - 10% | Direct contacts involving the nitrogen of the amino group. |

| C···C | 3 - 7% | Indicates π-π stacking interactions between aromatic rings. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry enables the modeling of chemical reaction pathways, providing detailed mechanistic insights. This involves mapping the potential energy surface (PES) of a reaction to identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate.

A key reaction for a nitroaromatic compound like this compound is the reduction of the nitro group to an amino group, a common step in the synthesis of more complex molecules. orgsyn.orgwikipedia.org Reaction pathway modeling could elucidate the mechanism of this transformation.

The process would involve:

Locating the Transition State: Computational algorithms are used to search for the TS structure connecting the reactant (this compound and a reducing agent) and the product.

Frequency Analysis: A frequency calculation is performed on the located TS structure. A genuine transition state has exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (Ea), a critical parameter for determining the reaction rate.

For the reduction of this compound, modeling could compare different mechanistic pathways (e.g., involving different reducing agents or catalysts) to determine the most energetically favorable route. nih.gov

Crystal Engineering and Supramolecular Chemistry of Ethyl 3 Amino 4 Nitrobenzoate

Hydrogen Bonding Networks in the Solid State

Hydrogen bonds are the most significant directional interactions in the crystal packing of many organic molecules, including those with amino and nitro functionalities. The interplay of these groups in ethyl 3-amino-4-nitrobenzoate suggests a high potential for the formation of robust and intricate hydrogen-bonded networks.

The amino group (-NH₂) and the nitro group (-NO₂) are excellent hydrogen bond donors and acceptors, respectively. In the solid state, it is highly probable that the amino group of one molecule of this compound would engage in hydrogen bonding with the oxygen atoms of the nitro group or the carbonyl oxygen of the ester group of a neighboring molecule. This N-H···O interaction is a common and strong feature in the crystal packing of related nitroaniline derivatives.

For instance, in the crystal structure of ethyl 3-nitro-4-(propylamino)benzoate, neighboring molecules are linked by intermolecular N-H···O interactions. Similarly, ethyl 4-ethylamino-3-nitrobenzoate features intermolecular N-H···O hydrogen bonds that link molecules into chains. In a related compound, ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate, the presence of a hydroxyl group introduces the possibility of O-H···O interactions, which, along with other hydrogen bonds, contribute to a three-dimensional network. The molecular structure of this compound is also stabilized by an intramolecular N-H···O hydrogen bond, forming an S(6) ring motif.

In addition to the stronger N-H···O and O-H···O interactions, weaker C-H···O hydrogen bonds are also expected to play a crucial role in the crystal packing of this compound. These interactions involve the carbon atoms of the aromatic ring and the ethyl group acting as hydrogen bond donors, and the oxygen atoms of the nitro and ester groups acting as acceptors.

The crystal structure of ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate demonstrates the importance of these weaker interactions, where intermolecular C-H···O hydrogen bonds, in conjunction with stronger O-H···O bonds, link the molecules into a three-dimensional network. Furthermore, in ethyl 3-nitro-4-(propylamino)benzoate, an intramolecular C-H···O hydrogen bond contributes to the formation of an S(5) ring motif. The presence and nature of these C-H···O bonds are critical for achieving a dense and stable crystal packing.

Graph-Set Motifs and Supramolecular Architectures

The patterns of hydrogen bonds in a crystal structure can be systematically described using graph-set analysis. This methodology assigns a motif descriptor, such as C(n) for chains, R(n) for rings, and S(n) for intramolecular hydrogen bonds, where 'n' denotes the number of atoms in the motif.

Based on the analysis of related compounds, several graph-set motifs can be predicted for this compound. The formation of an intramolecular N-H···O hydrogen bond between the amino group and an oxygen of the adjacent nitro group would result in an S(6) motif. This is a common feature in ortho-nitroanilines and has been observed in ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate and ethyl 3-nitro-4-(propylamino)benzoate.

Intermolecularly, the N-H···O hydrogen bonds could lead to the formation of chains, which can be described by a C(n) graph set. For example, in ethyl 4-ethylamino-3-nitrobenzoate, these interactions create chains parallel to the b-axis. The combination of different hydrogen bonds can lead to more complex, higher-order ring motifs, resulting in layered or three-dimensional supramolecular architectures.

A summary of hydrogen bond motifs observed in related structures is presented in the table below:

| Compound | Intramolecular Motif | Intermolecular Interactions |

| Ethyl 3-nitro-4-(propylamino)benzoate | S(6), S(5) | N-H···O, O···O |

| Ethyl 4-ethylamino-3-nitrobenzoate | S(6) (flattened boat) | N-H···O chains |

| Ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate | S(6) | O-H···O, C-H···O (3D network) |

Stacking Arrangements and Short Intermolecular Contacts

Aromatic molecules like this compound often exhibit π-π stacking interactions in their crystal structures. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, contribute significantly to the stabilization of the crystal lattice. The presence of both electron-donating (amino) and electron-withdrawing (nitro, ester) groups on the benzene (B151609) ring can influence the nature and geometry of these stacking interactions.

In the crystal structure of ethyl 3-nitro-4-(propylamino)benzoate, a notable feature is the presence of short intermolecular O···O contacts, which are shorter than the sum of the van der Waals radii of oxygen atoms. These interactions contribute to a stacking arrangement of the molecules. While not a classic π-π stacking, these short contacts indicate strong attractive forces that help organize the molecules in the solid state.

It is anticipated that the crystal structure of this compound would also feature some form of stacking, either through direct π-π overlap of the benzene rings or through other short intermolecular contacts involving the nitro and ester groups. The relative orientation of the stacked molecules would be a balance between maximizing attractive interactions and minimizing steric repulsion.

Influence of Molecular Conformation on Crystal Packing

In related structures, the nitro group is often nearly coplanar with the benzene ring, with a small dihedral angle. For instance, in ethyl 3-nitro-4-(propylamino)benzoate, this angle is 6.2(2)°. A similar planarity is expected for the nitro group in this compound, which would facilitate close packing and potentially enhance π-π stacking interactions.

The final crystal structure of this compound will therefore be a delicate balance between the drive to form strong hydrogen bonds, the tendency for aromatic stacking, and the steric and conformational constraints of the molecule itself.

Role As a Synthetic Intermediate for Advanced Organic Molecules

Precursor for Pharmacologically Important Heterocyclic Compounds (e.g., Benzimidazoles, Benzoxazoles)

Aminobenzoic acid derivatives, such as Ethyl 3-amino-4-nitrobenzoate, are significant intermediates in the synthesis of various heterocyclic compounds with pharmacological importance. The presence of both an amino and a nitro group on the benzene (B151609) ring allows for the construction of fused heterocyclic systems, which are common scaffolds in many drug molecules.

Specifically, benzoic acid cores are recognized as precursors to medicinally important heterocycles like benzimidazoles and benzoxazoles. The general strategy involves the reduction of the nitro group to an amino group, creating a 1,2-diamine functionality on the aromatic ring. This diamine can then be cyclized with various reagents to form the desired heterocyclic ring. For instance, the reaction of the resulting diamino derivative with aldehydes or carboxylic acids can yield substituted benzimidazoles. Similarly, cyclization with appropriate reagents can lead to the formation of benzoxazoles.

The synthesis of novel benzimidazole (B57391) derivatives, such as 2-aminomethyl benzimidazoles and oxobenzimidazoles, often utilizes aminobenzoic acid derivatives as starting materials. These heterocyclic compounds are of great interest in medicinal chemistry due to their diverse biological activities.

Table 1: Heterocyclic Compounds Derived from Aminobenzoic Acid Precursors

| Heterocyclic System | Precursor Type | Significance |

|---|---|---|

| Benzimidazoles | Aminobenzoic acid derivatives | Core structure in various pharmacologically active compounds. |

| Benzoxazoles | Aminobenzoic acid derivatives | Important scaffold in medicinal chemistry. |

Building Block for Agrochemical and Specialized Chemical Intermediates

The chemical reactivity of this compound also makes it a valuable building block for the synthesis of agrochemicals and other specialized chemical intermediates. Nitro-substituted benzoates are important in organic synthesis due to the strong electron-withdrawing nature of the nitro group, which influences the reactivity of the aromatic ring. This feature makes such compounds useful intermediates in the production of dyes and other functional materials.

While direct examples of this compound in specific agrochemicals are not extensively detailed in readily available literature, the broader class of nitroaromatic compounds and their derivatives are known to be utilized in the synthesis of pesticides. For example, the related compound Ethyl 4-nitrobenzoate (B1230335) is a key intermediate in the production of various organic compounds, including pesticides. Furthermore, nitroalkane derivatives find applications in the agricultural sector. bond.edu.au The functional groups present in this compound allow for its incorporation into more complex molecules with potential herbicidal, fungicidal, or insecticidal properties.

The versatility of this compound also extends to its role as an intermediate for other specialized chemicals. The amino and nitro groups can be independently or sequentially modified to introduce a variety of other functionalities, leading to a diverse range of chemical structures for various applications.

Synthesis of Highly Functionalized Derivatives

A key aspect of the utility of this compound is the ability to use it as a scaffold for the synthesis of highly functionalized derivatives. The amino and nitro groups, as well as the aromatic ring itself, can be subjected to a variety of chemical transformations to create new molecules with tailored properties.

For example, the amino group can undergo reactions such as alkylation, acylation, and diazotization, allowing for the introduction of new substituents. The nitro group can be reduced to an amino group, which can then be further functionalized. This reduction is a common step in the synthesis of more complex molecules, as it opens up new avenues for chemical modification.

Research has shown the synthesis of various derivatives, demonstrating the versatility of this chemical scaffold. Examples of such derivatization include the synthesis of compounds like Ethyl 3-amino-4-(methylamino)benzoate and Ethyl 3-nitro-4-(propylamino)benzoate. nih.govnih.gov In the synthesis of the latter, a related starting material, ethyl 4-fluoro-3-nitrobenzoate, undergoes nucleophilic aromatic substitution with propylamine (B44156) to yield the functionalized product. nih.gov This highlights how the positions on the benzene ring can be selectively functionalized to build molecular complexity.

Table 2: Examples of Functionalized Derivatives

| Derivative Name | Synthetic Modification | Potential Application |

|---|---|---|

| Ethyl 3-amino-4-(methylamino)benzoate | Methylation of the 4-position amino group (after reduction of the nitro group) | Intermediate for pharmaceuticals |

| Ethyl 3-nitro-4-(propylamino)benzoate | Propylamination at the 4-position | Intermediate for specialized chemicals |

| Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate | Introduction of a hydroxyethylamino group | Intermediate for heterocyclic synthesis |

Contribution to Materials Science Applications

While the primary applications of this compound are in the synthesis of pharmaceuticals and fine chemicals, its structural features suggest potential contributions to materials science. Aminobenzoic acid derivatives are of interest as monomers for the synthesis of high-performance polymers. Aromatic polyamides, also known as aramids, are a class of materials known for their heat resistance and strength, and they are built from aromatic aminobenzoic acid monomers.

After the reduction of the nitro group to a second amino group, the resulting ethyl 3,4-diaminobenzoate (B8644857) could potentially serve as a diamine monomer in polymerization reactions. Diamines are key components in the synthesis of polyimides, another class of high-performance polymers with excellent thermal stability. titech.ac.jp The conventional method for polyimide synthesis involves the reaction of a diamine with a dianhydride. vt.edu The presence of the ester group could also be modified or be a site for further functionalization of the resulting polymer.

Furthermore, nitro compounds themselves are used in the synthesis of various polymers. researchgate.net The incorporation of the polar nitro and amino groups could potentially influence the properties of resulting materials, such as their solubility, thermal stability, and mechanical properties. While specific examples of polymers synthesized directly from this compound are not prominent in the literature, its potential as a monomer for aromatic polyamides or polyimides, after suitable modification, represents a plausible area for its application in materials science.

Q & A

Q. Table 1: Key Functional Groups in Spectroscopic Analysis

Q. Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Mitigation |

|---|---|---|

| Sulfonation | Excess H₂SO₄ in classic method | Use milder acids or switch to THF |

| Over-reduction of -NO₂ | Strong reducing agents | Monitor reaction progress via TLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.